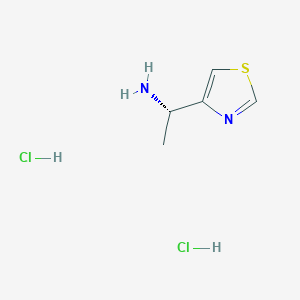

(S)-1-Thiazol-4-yl-ethylamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-1-Thiazol-4-yl-ethylamine dihydrochloride” is a compound that includes a thiazole ring, an ethylamine group, and two hydrochloride ions. Thiazole is a heterocyclic compound that consists of a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . Ethylamine is a primary amine with two carbon atoms . Dihydrochloride indicates the presence of two hydrochloride ions .

Chemical Reactions Analysis

The Griess test involves two subsequent reactions. When sulfanilamide is added, the nitrite ion reacts with it in the Griess diazotization reaction to form a diazonium salt, which then reacts with N-(1-naphthyl)ethylenediamine in an azo coupling reaction, forming a pink-red azo dye .Applications De Recherche Scientifique

Thin-layer Chromatographic Analysis in Antihistamine Research

A study conducted by Brzezińska, Kośka, and Walczyński (2003) utilized thin-layer chromatography to analyze thiazole derivatives, including 2-[2-(phenylamino)thiazol-4-yl]ethanamine, for their H1-antihistamine activity. This research highlights the use of (S)-1-Thiazol-4-yl-ethylamine dihydrochloride in the development of potential H1-antihistamine drugs. The correlations found in this study could predict the pharmacological activity of new drug candidates (Brzezińska, Kośka, & Walczyński, 2003).

Antitrypanosomal Drug Design

Amin, Adhikari, Bhargava, Jha, and Gayen (2017) explored the use of thiazol-2-ethylamine scaffolds, including this compound, for designing potential antitrypanosomal agents to treat sleeping sickness. Their study provided insights into the structural features crucial for antitrypanosomal activity, contributing to the development of new treatments for this disease (Amin et al., 2017).

Anticancer Agent Synthesis

Research by Mahmoud, Abdelhady, Elaasser, Hassain, and Gomha (2021) involved the synthesis of thiazolyl(hydrazonoethyl)thiazoles using this compound as a building block. This study demonstrated the potential of these compounds as anti-breast cancer agents, highlighting another significant application of this compound in medicinal chemistry (Mahmoud et al., 2021).

Antibacterial Applications

The synthesis of novel compounds using 2-(2-methyl-5-nitro-1H-imidazolyl)ethylamine dihydrochloride, related to this compound, was studied by Demirayak, Karaburun, and Kiraz (1999). They evaluated the antibacterial activities of these compounds, demonstrating the potential of thiazole derivatives in antimicrobial research (Demirayak, Karaburun, & Kiraz, 1999).

Safety and Hazards

While specific safety and hazard information for “(S)-1-Thiazol-4-yl-ethylamine dihydrochloride” is not available, similar compounds advise avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Propriétés

IUPAC Name |

(1S)-1-(1,3-thiazol-4-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.2ClH/c1-4(6)5-2-8-3-7-5;;/h2-4H,6H2,1H3;2*1H/t4-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCAOWAORJKBAZ-FHNDMYTFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSC=N1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CSC=N1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1,3-benzodioxol-5-yl)ethyl]propan-2-amine](/img/structure/B2801195.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2801197.png)

![Ethyl 1-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate](/img/structure/B2801198.png)

![1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2,3-dihydro-1H-indole](/img/structure/B2801200.png)

![3-Methoxy-4-[2-nitro-4-(piperidine-1-sulfonyl)phenoxy]benzaldehyde](/img/structure/B2801204.png)

![2-Methyl-4-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2801212.png)

![N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2801217.png)